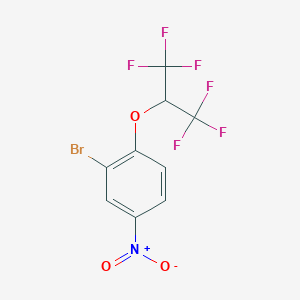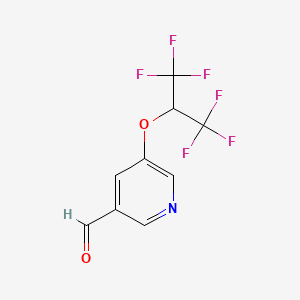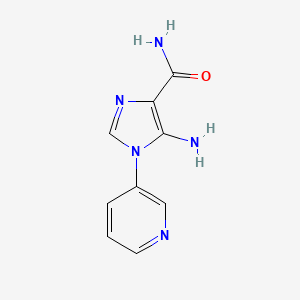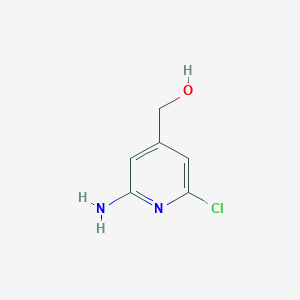
(2-Amino-6-chloropyridin-4-yl)methanol
Overview
Description
“(2-Amino-6-chloropyridin-4-yl)methanol” is a chemical compound with the CAS Number: 1334294-36-8 . It has a molecular weight of 158.59 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H7ClN2O/c7-5-1-4(3-10)2-6(8)9-5/h1-2,10H,3H2,(H2,8,9) . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
The molecular formula of “this compound” is C6H7ClN2O . The compound has a molecular weight of 158.59 .Scientific Research Applications
Synthesis and Antimicrobial Activity
(2-Amino-6-chloropyridin-4-yl)methanol has been utilized in the synthesis of new pyridine derivatives with potential antimicrobial activities. These derivatives were synthesized through a series of reactions involving 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid. The synthesized compounds exhibited variable and modest activity against bacterial and fungal strains, highlighting their potential in medicinal chemistry research for developing new antimicrobial agents.
Molecular Structure Analysis
The compound's application extends to molecular structure analysis, where it serves as a key component in synthesizing complex molecules. One study focused on the crystal and molecular structure analysis of a derivative synthesized from this compound, providing insights into its crystalline form and potential applications in designing materials with specific optical or electronic properties.
Catalyst-Free Domino Reactions
Another significant application involves catalyst-free domino reactions where this compound derivatives were used to synthesize furanones under reflux conditions in methanol. These reactions exhibit high yields and demonstrate the compound's utility in facilitating efficient synthesis of organic molecules, which could have implications in pharmaceuticals and agrochemicals.
Spectral Characterization and Docking Studies
Further research includes the synthesis and characterization of novel compounds for antibacterial activity studies. This compound derivatives have been characterized by various spectroscopic techniques, and their antibacterial properties explored through molecular docking studies. This highlights its application in drug discovery and development, providing a foundation for the synthesis of new antibacterial agents.
Synthesis of Schiff Base Metal Complexes
The compound also finds application in the synthesis of Schiff base metal complexes, which are of interest due to their catalytic and electrochemical properties. These complexes have potential applications in catalysis, material science, and as electrochemical sensors, demonstrating the versatility of this compound in facilitating the development of functionally diverse materials.
Biochemical Analysis
Biochemical Properties
(2-Amino-6-chloropyridin-4-yl)methanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, thereby modulating their catalytic activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can modulate the expression of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can have both immediate and delayed effects on cells, depending on its concentration and exposure duration .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it may have beneficial effects, such as enhancing cellular function or protecting against oxidative stress. At high doses, it can exhibit toxic or adverse effects, including cellular damage or apoptosis. Threshold effects are often observed, where a specific dosage level triggers a significant change in cellular response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It may be transported by specific transporters or binding proteins, affecting its localization and accumulation. The distribution of this compound can influence its effectiveness and toxicity, depending on the target tissues and cells .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biological effects .
Properties
IUPAC Name |
(2-amino-6-chloropyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c7-5-1-4(3-10)2-6(8)9-5/h1-2,10H,3H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLHFHIBGRNFJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1N)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid](/img/structure/B1446958.png)
![Tert-butyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate](/img/structure/B1446959.png)



![7-(Bromomethyl)-6-oxaspiro[3.4]octan-5-one](/img/structure/B1446969.png)


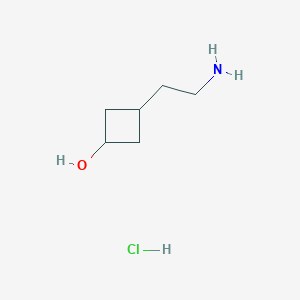
![3-[(2-Naphthyloxy)methyl]piperidine hydrochloride](/img/structure/B1446973.png)
